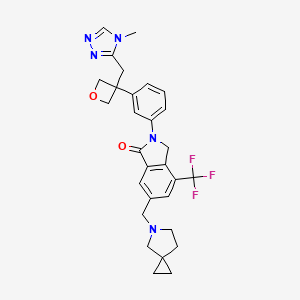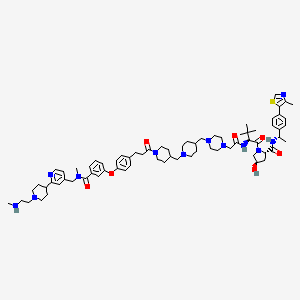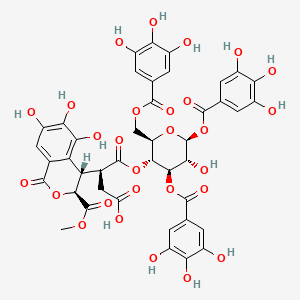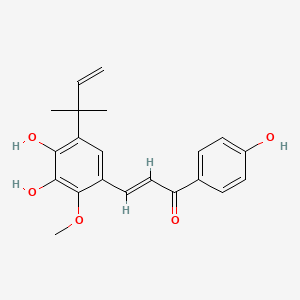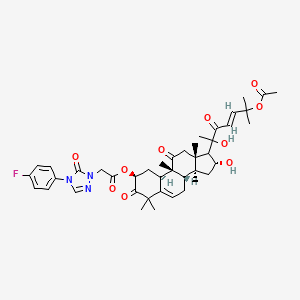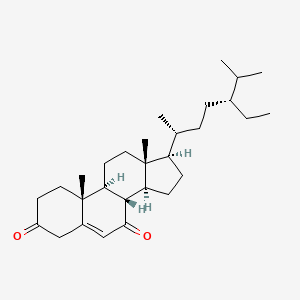
Stigmast-5-ene-3,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmast-5-ene-3,7-dione is a naturally occurring compound isolated from the roots, leaves, and twigs of the plant Penianthus longifolius . It belongs to the class of terpenoids, specifically diterpenoids, and has a molecular formula of C29H46O2 with a molecular weight of 426.67 g/mol . This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stigmast-5-ene-3,7-dione can be synthesized from stigmasterol, a phytosterol found in various plant sources. The synthesis involves several steps, including oxidation and dihydroxylation reactions. For instance, stigmasterol can be oxidized to form stigmasta-5,22-dien-3,7-dione, which can then be further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of stigmasterol from plant sources, followed by chemical modification through controlled oxidation and other reactions. The process requires precise reaction conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Stigmast-5-ene-3,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of compounds with higher oxidation states.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in compounds with lower oxidation states.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Stigmast-5-ene-3,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Industry: The compound is used in the development of pharmaceuticals and other bioactive products.
Mécanisme D'action
The mechanism of action of stigmast-5-ene-3,7-dione involves its interaction with specific molecular targets and pathways within cells. It has been shown to induce cytotoxicity in cancer cells by interfering with cellular processes such as cell cycle regulation and apoptosis. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with key proteins and enzymes involved in these processes .
Comparaison Avec Des Composés Similaires
Stigmast-5-ene-3,7-dione can be compared with other similar compounds, such as:
- Stigmasta-5,22-dien-3,7-dione
- 5,6-Epoxystigmast-22-en-3β-ol
- Stigmast-5-ene-3β,22,23-triol
These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, stigmasta-5,22-dien-3,7-dione has an additional double bond, while 5,6-epoxystigmast-22-en-3β-ol contains an epoxide group .
Propriétés
Formule moléculaire |
C29H46O2 |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,23-25,27H,7-16H2,1-6H3/t19-,20-,23-,24+,25+,27+,28+,29-/m1/s1 |
Clé InChI |
REJPMTZFOIEIOY-AOSYPBHNSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(=O)C4)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)



